Product packaging for 3-Butyl-1-methylimidazolium bicarbonate(Cat. No.:)

3-Butyl-1-methylimidazolium bicarbonate

Cat. No.: B12332361
M. Wt: 200.23 g/mol
InChI Key: QQCAELJNNSRZLH-UHFFFAOYSA-M
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Description

3-Butyl-1-methylimidazolium bicarbonate is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O3 B12332361 3-Butyl-1-methylimidazolium bicarbonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

1-butyl-3-methylimidazol-3-ium;oxido formate

InChI

InChI=1S/C8H15N2.CH2O3/c1-3-4-5-10-7-6-9(2)8-10;2-1-4-3/h6-8H,3-5H2,1-2H3;1,3H/q+1;/p-1

InChI Key

QQCAELJNNSRZLH-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(=O)O[O-]

Origin of Product

United States

Direct Synthesis from 1 Butyl 3 Methylimidazolium Hydroxide:

This method involves the initial synthesis of 1-butyl-3-methylimidazolium hydroxide ([BMIM][OH]), typically through anion exchange of 1-butyl-3-methylimidazolium halide with a hydroxide-form anion exchange resin. The resulting [BMIM][OH] solution can then be directly reacted with carbon dioxide in a solvent-free manner by bubbling CO2 gas through the neat ionic liquid. This acid-base reaction is generally fast and efficient, yielding the desired bicarbonate salt.

Reaction Scheme: [BMIM][OH] + CO₂ → [BMIM][HCO₃]

Mechanochemical Synthesis:

Scale-Up Considerations and Industrial Feasibility Research for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful consideration of various factors to ensure economic viability and sustainable operation.

Key Scale-Up Considerations:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential for designing an efficient and safe industrial process. This includes determining the optimal temperature, pressure, and reaction time to maximize yield and minimize byproduct formation.

Process Intensification: As discussed, continuous flow processes offer significant advantages for scale-up over traditional batch reactors. The smaller reactor volumes, improved heat management, and potential for automation can lead to lower capital and operational costs.

Purification and Product Quality: The desired application of the ionic liquid will dictate the required purity. For many applications, trace impurities such as halide ions can be detrimental. Therefore, efficient and cost-effective purification methods, such as the use of ion-exchange resins or advanced extraction techniques, must be integrated into the production process.

Solvent and Waste Management: For processes that are not entirely solvent-free, the choice of solvent and a robust solvent recycling strategy are critical to minimize environmental impact and reduce costs. The disposal of any solid byproducts, such as inorganic salts from anion exchange reactions, must also be managed responsibly.

The following table presents a simplified breakdown of factors influencing the industrial feasibility of ionic liquid production.

FactorKey MetricsImpact on Feasibility
Raw Material Cost Price per kg of starting materialsHigh impact on final product cost
Process Yield % conversion to final productDirectly affects material efficiency and cost
Energy Consumption kWh per kg of productSignificant operational cost, especially for heating/cooling
Capital Investment Cost of reactors, purification units, etc.Major initial investment, impacts payback period
Waste Generation kg of waste per kg of productAffects disposal costs and environmental footprint

Research into the industrial feasibility of ionic liquid production is ongoing, with a focus on developing more cost-effective synthetic routes and improving the efficiency of purification and recycling processes. The successful commercialization of this compound will depend on overcoming these challenges to make it a competitive and sustainable chemical product.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 3 Butyl 1 Methylimidazolium Bicarbonate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation-Anion Interaction and Supramolecular Assembly Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ionic liquids, providing detailed information on the chemical environment, molecular structure, and interactions between the 3-butyl-1-methylimidazolium cation and the bicarbonate anion. Analysis of chemical shifts (δ) in ¹H and ¹³C NMR spectra reveals the extent of hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov

The most sensitive proton to its environment in the [BMIM]⁺ cation is the acidic proton at the C2 position of the imidazolium (B1220033) ring (NCHN). Its chemical shift is highly indicative of the strength of the interaction with the anion. rsc.org In systems where bicarbonate is formed from the reaction of [BMIM]OAc with CO₂, NMR studies show the appearance of new resonance lines corresponding to the reaction products. acs.orgua.pt The formation of bicarbonate influences the electronic environment of the cation, leading to observable changes in the NMR spectrum.

A study investigating the solvation of CO₂ in [BMIM]OAc using ¹H, ¹³C, and ¹⁵N NMR spectroscopy identified the formation of 1-butyl-3-methylimidazolium-2-carboxylate as a major product, alongside acetic acid. acs.org Crucially, in the presence of water, a main byproduct was identified and assigned to bicarbonate. acs.org The distinct chemical shifts of these species allow for their differentiation and confirm that multiple chemical pathways can occur. acs.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the 1-Butyl-3-methylimidazolium ([BMIM]⁺) Cation in Various Solvents and with Different Anions
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N-CH-N (C2-H)9.08 - 10.54136 - 137
N-CH=CH-N (C4,5-H)7.26 - 8.01121 - 124
N-CH₃3.84 - 4.1135 - 37
N-CH₂-(CH₂)₂-CH₃4.14 - 4.2648 - 50
N-CH₂-CH₂-CH₂-CH₃1.71 - 1.8231 - 33
N-(CH₂)₂-CH₂-CH₃1.20 - 1.3019 - 20
N-(CH₂)₃-CH₃0.80 - 1.0013 - 14
Note: Ranges are compiled from data on various [BMIM]⁺ salts including chloride, bromide, acetate (B1210297), and dicyanamide, primarily in DMSO-d₆ and CDCl₃. Specific shifts vary based on anion, solvent, and concentration. researchgate.netrsc.orgrsc.org

Multi-Nuclear NMR for Probing Molecular Dynamics

Multi-nuclear NMR, including the study of ¹⁴N and ¹⁵N, along with relaxation time measurements, provides deep insights into the molecular dynamics of the ionic liquid system. Spin-lattice relaxation times (T₁) are particularly useful for understanding the rotational mobility of different parts of the [BMIM]⁺ cation. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) for Investigating Self-Assembly

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, effectively creating a "virtual" chromatogram. This allows for the investigation of supramolecular phenomena such as ion pairing, clustering, and aggregation.

By measuring the self-diffusion coefficients of the [BMIM]⁺ cation and the bicarbonate anion, DOSY can determine if they move together as tight ion pairs or diffuse independently. It can also identify the formation of larger aggregates or micellar structures, which would exhibit significantly slower diffusion rates. nih.gov Although specific DOSY studies on 3-butyl-1-methylimidazolium bicarbonate are not prevalent in the literature, the technique has been successfully applied to other imidazolium-based ionic liquids to explore their aggregation behavior in various solvents. nih.gov Such an approach would be invaluable for elucidating the nature and extent of self-assembly in [BMIM][HCO₃] systems.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and probing the intermolecular interactions within the this compound system. These methods are complementary; FT-IR is sensitive to changes in dipole moments, while Raman spectroscopy detects changes in polarizability. westmont.edu

FT-IR spectra of [BMIM]⁺ salts clearly show characteristic peaks for the aliphatic C-H stretching of the methyl and butyl groups (typically 2800-3000 cm⁻¹) and the aromatic C-H stretching of the imidazolium ring (above 3000 cm⁻¹). nih.govresearchgate.netijcrr.com The vibrations of the imidazolium ring itself, such as C=C and C=N stretching, appear in the 1400-1600 cm⁻¹ region. nih.gov The presence of the bicarbonate anion would introduce its own characteristic vibrational modes, most notably the C=O stretching and O-H bending frequencies, which would be sensitive to hydrogen bonding with the cation.

Analysis of Characteristic Vibrational Modes

The vibrational spectrum of the [BMIM]⁺ cation is well-documented. The key vibrational modes provide a fingerprint for the cation's structure and its interactions. For example, the C-H stretching modes of the imidazolium ring are particularly sensitive to hydrogen bonding with the anion.

Raman spectroscopy is especially effective for studying certain functional groups. In a study of 1-butyl-3-methylimidazolium thiocyanate, Raman spectra provided clear assignments for the alkyl C-H stretches (2850-3175 cm⁻¹) and various ring deformation modes. westmont.edu The bicarbonate anion (HCO₃⁻) has several characteristic modes, including the O-H stretch (~3300-3600 cm⁻¹), asymmetric and symmetric COO⁻ stretching, and C-OH stretching, which would be identifiable in the spectra of [BMIM][HCO₃].

Table 2: Characteristic Vibrational Modes for the 1-Butyl-3-methylimidazolium ([BMIM]⁺) Cation
Wavenumber (cm⁻¹)AssignmentTechnique
3175 - 3100Imidazolium Ring C-H StretchRaman, FT-IR
2975 - 2850Butyl & Methyl C-H StretchRaman, FT-IR
2049SCN⁻ Stretch (in [BMIM][SCN])Raman
1635 - 1572Imidazolium Ring C=C, C=N StretchFT-IR
1465CH₂ ScissoringFT-IR
1166 - 1170C-N Stretch / Ring FrameworkFT-IR
840C-N Stretching VibrationFT-IR
Note: Frequencies are compiled from studies on various [BMIM]⁺ salts, including chloride, bromide, and thiocyanate. westmont.edunih.govresearchgate.netresearchgate.net

In-situ Spectroscopic Monitoring of Reaction Progress

Vibrational spectroscopy is ideally suited for in-situ monitoring of chemical reactions involving ionic liquids. Its ability to provide real-time structural information without sample destruction is a significant advantage.

The chemical absorption of CO₂ by [BMIM]OAc to form bicarbonate and other species is a prime example. Studies have used Raman spectroscopy to monitor this reaction, observing the disappearance of reactant peaks and the emergence of new peaks corresponding to the products. researchgate.netnih.gov It was shown that in the initial reactive regime, the characteristic Fermi dyad of dissolved CO₂ is absent, which points to a chemical reaction leading to the carboxylation of the imidazolium ring. researchgate.netnih.gov This application demonstrates how in-situ vibrational spectroscopy can be used to track the formation and consumption of this compound in a reaction system, providing critical mechanistic and kinetic data.

Mass Spectrometry (MS) Techniques for Purity Assessment and Degradation Pathway Identification

Mass spectrometry (MS) is a vital analytical tool for confirming the purity of synthesized this compound and for identifying its degradation products. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to verify the mass of the [BMIM]⁺ cation (m/z 139) and can help detect impurities from the synthesis, such as unreacted precursors or side-products. rsc.orgresearchgate.net

Purity assessment often involves coupling MS with chromatographic techniques like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-HRMS). These hyphenated methods can separate and identify volatile and non-volatile impurities, ensuring the ionic liquid meets the required quality for its application. nih.govnih.gov

Thermal degradation of [BMIM]⁺-based ionic liquids is a critical consideration, as these materials are often used at elevated temperatures. nih.gov Studies on the thermal stability of salts like [BMIM]OAc and [BMIM]Cl show that degradation typically begins with the deprotonation of the C2-carbon on the imidazolium ring to form a reactive N-heterocyclic carbene (NHC). mdpi.comresearchgate.net This intermediate can then participate in various subsequent reactions, including dealkylation (loss of butyl or methyl groups) or dimerization. mdpi.com The thermal lability of the bicarbonate anion would be expected to influence the onset temperature of decomposition.

Common degradation products identified by techniques like Pyrolysis-GC-MS and tandem mass spectrometry (MS/MS) include 1-methylimidazole (B24206), 1-butylimidazole, methanol, butanol, and various dimeric imidazolium structures. nih.govmdpi.com The fragmentation patterns observed in MS/MS analysis, such as the characteristic loss of the butyl radical, are crucial for elucidating the structures of these degradation products. mdpi.com

Table 3: Common Thermal Degradation Products of the [BMIM]⁺ Cation Identified by Mass Spectrometry
Compound TypeIdentified ProductsAnalytical Method
Volatile Products 1-Methylimidazole, 1-Butylimidazole, Methanol, Butanol, Methylamine, Butylamine, Methyl acetate, Butyl acetateGC-MS, Py-GC-MS
Non-Volatile Products 1,1'-Dibutyl-3,3'-dimethyl-2,2'-biimidazolylidene (Dimeric NHC)HPLC-HRMS
Alkyl-substituted dimeric imidazolesHPLC-HRMS
N-alkylamides*HPLC-HRMS
Note: Products are identified from thermal treatment of [BMIM]⁺ salts, particularly [BMIM]OAc. The formation of specific products like acetates and amides is dependent on the anion present. nih.govmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the analysis of ionic liquids as it is a soft ionization technique capable of directly transferring the constituent ions from solution into the gas phase for detection. researchgate.net In the analysis of this compound, ESI-MS can be used to confirm the identity of both the cation, 3-butyl-1-methylimidazolium ([BMIM]⁺), and the bicarbonate anion (HCO₃⁻).

In positive-ion mode, the primary species observed is the [BMIM]⁺ cation. Aggregates, such as the dimer cation cluster [([BMIM]₂) (HCO₃)]⁺, may also be detected, particularly at lower cone voltages. researchgate.net In negative-ion mode, the bicarbonate anion is detected, along with potential clusters like [([BMIM])(HCO₃)₂]⁻.

A significant consideration when using bicarbonate salts in ESI-MS is the potential for in-source decomposition and gas evolution. Studies involving ammonium (B1175870) bicarbonate have shown that heating during the ESI process can facilitate CO₂ outgassing. nih.govresearchgate.net This phenomenon can alter the droplet environment and may lead to the formation of adducts or unexpected fragmentation, requiring careful optimization of experimental conditions. nih.gov For protein analysis, this effect can even induce unfolding, highlighting the reactive nature of the bicarbonate ion within the ESI process. researchgate.netnih.gov

Table 1: Expected Ionic Species in ESI-MS of this compound

ESI ModeExpected Primary IonPotential Aggregate/Adduct IonsNotes
Positive (+)[BMIM]⁺[([BMIM]₂) (HCO₃)]⁺The primary cation of the ionic liquid.
Negative (-)[HCO₃]⁻[([BMIM])(HCO₃)₂]⁻The primary anion. May be prone to in-source decarboxylation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Due to the negligible vapor pressure of ionic liquids, direct GC-MS analysis is not feasible. Instead, Pyrolysis-GC-MS is employed to identify volatile thermal decomposition products. nih.gov The thermal degradation of imidazolium-based ionic liquids is highly dependent on the nature of the anion. nih.govmdpi.com

For this compound, thermal decomposition is expected to proceed via several pathways. The bicarbonate anion can act as a base, promoting Hofmann elimination to produce 1-butene (B85601) and 1-methylimidazole, or as a nucleophile, attacking the alkyl groups on the cation. Nucleophilic attack can lead to the formation of products such as 1-butylimidazole, methylimidazole, and potentially methyl carbonate or butyl carbonate derivatives, which would subsequently decompose. escholarship.orgmdpi.com The imidazole (B134444) ring itself is generally stable under typical pyrolysis conditions around 550°C. nih.gov

Furthermore, GC-MS can be used to quantify the carbonate/bicarbonate content in aqueous samples after a specific derivatization step. A known method involves reacting the sample with pentafluorobenzyl (PFB) bromide, which converts the carbonate into a volatile derivative that can be readily analyzed by GC-MS. nih.gov

Table 2: Potential Volatile Decomposition Products of [BMIM][HCO₃] Identified by Pyrolysis-GC-MS

Volatile ProductLikely Formation PathwayReference Pathway (from similar ILs)
1-ButeneHofmann elimination (base-induced) nih.gov
1-MethylimidazoleNucleophilic substitution (demethylation) or elimination byproduct mdpi.commdpi.com
1-ButylimidazoleNucleophilic substitution (debutylation) mdpi.com
Carbon DioxideDecomposition of bicarbonate/carbonic acid nih.gov
Methanol/ButanolReaction involving trace water and dealkylation mdpi.com

X-ray Diffraction (XRD) and Neutron Scattering for Investigating Liquid Structure and Ordering

X-ray and neutron scattering techniques are indispensable for probing the structure of ionic liquids from the atomic to the nanoscale, revealing details about spatial correlations and dynamic processes.

Neutron scattering studies on imidazolium-based ionic liquids have identified several distinct relaxation processes. osti.govnih.gov These relaxations, occurring on different timescales, are attributed to the reorientation of the butyl group (picosecond range), movements of the imidazolium ring, and slower, long-range ionic diffusion (nanosecond range). nih.govnist.gov The dynamics of ionic diffusion and ring relaxation are significantly influenced by the Coulombic interactions between the imidazolium core and the anion, with smaller anions generally leading to slower dynamics. nih.govnist.gov

X-ray diffraction (XRD) complements these findings by providing a static picture of the liquid's structure. A characteristic feature in the diffraction patterns of many imidazolium ionic liquids with sufficiently long alkyl chains is a low-Q (scattering vector) peak, often referred to as the "pre-peak" or "first sharp diffraction peak." aip.orgacs.org This peak is a signature of nanoscale structural heterogeneity, indicating a segregation of the molecules into nonpolar domains (comprised of the butyl chains) and polar, ionic domains (comprised of the imidazolium rings and bicarbonate anions). aip.orgacs.org

Small-Angle X-ray Scattering (SAXS) for Nanostructural Characterization

Small-Angle X-ray Scattering (SAXS) is specifically suited for characterizing structures on the nanometer scale (typically 1-100 nm). In the context of this compound, SAXS is the primary technique for investigating the aforementioned nanoscale segregation.

The position of the low-Q peak in a SAXS profile provides a measure of the correlation length of these domains, which is strongly dependent on the length of the cation's alkyl side chain. capes.gov.brrsc.org Analysis of SAXS data suggests that these systems can be modeled as having a disordered, sponge-like structure of interpenetrating polar and nonpolar networks. capes.gov.br The intensity and position of this peak can change with factors such as temperature and pressure, providing insight into the stability and nature of this nanostructuring. researchgate.net

Wide-Angle X-ray Scattering (WAXS) for Local Order Analysis

While SAXS probes large-scale organization, Wide-Angle X-ray Scattering (WAXS) provides information about short-range, local ordering and intermolecular distances. researchgate.netcapes.gov.br The WAXS pattern of an ionic liquid typically displays broad peaks at higher Q values compared to the SAXS pre-peak.

These peaks correspond to different correlations within the liquid. The most prominent WAXS peak often relates to the average distance between adjacent ion pairs. researchgate.net In the case of [BMIM][I], for instance, the radial distribution function derived from WAXS data showed prominent peaks attributed to the correlation between the iodide anions, indicating a significant degree of charge ordering in the liquid. researchgate.net For this compound, WAXS would similarly be used to determine the characteristic distances between the [BMIM]⁺ cations and the bicarbonate anions, as well as cation-cation and anion-anion correlations, providing a detailed picture of the local liquid structure.

Table 3: Application of Scattering Techniques to [BMIM][HCO₃] Structure

TechniqueTypical Q-Range (Å⁻¹)Structural Information Obtained
SAXS~0.01 - 0.5Characterization of nanoscale domains; correlation length of polar/non-polar regions. capes.gov.br
WAXS~0.5 - 2.5Local intermolecular ordering; average ion-ion and ion-pair distances. researchgate.net
Neutron ScatteringBroad RangeDynamic processes: alkyl chain reorientation, ring libration, ionic diffusion. osti.govnih.gov

Chromatographic Separations for Impurity Profiling and Component Resolution in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of ionic liquids, separating the target compound from starting materials, side products, and degradation products. mdpi.comresearchgate.net

The separation of imidazolium cations is typically achieved using reversed-phase (RP) chromatography, often on a C18 stationary phase. mdpi.comnih.gov However, due to the high polarity of the [BMIM]⁺ cation, retention can be weak and peak shapes poor on standard RP columns. To overcome this, several strategies are employed:

Buffered Mobile Phases: Using buffered eluents, such as ammonium acetate, helps to ensure consistent ionization of any acidic or basic analytes and improve peak shape. mdpi.com

Ion-Pairing Chromatography: The addition of an ion-pairing agent, like an alkylsulfonic acid, to the mobile phase forms a neutral ion pair with the [BMIM]⁺ cation, increasing its retention on the nonpolar stationary phase. nih.gov

Alternative Stationary Phases: Polar-embedded or fluorinated phases, such as those with pentafluorophenyl (PFP) groups, can offer alternative selectivity and improved retention for polar cationic species through π-π and dipole-dipole interactions. mdpi.com

These chromatographic methods are crucial for quantifying impurities such as unreacted 1-methylimidazole and byproducts from synthesis or degradation, ensuring the quality and consistency of the ionic liquid for its intended application. mdpi.comresearchgate.net

Investigative Research into the Application of 3 Butyl 1 Methylimidazolium Bicarbonate in Advanced Chemical Processes

Carbon Dioxide Capture and Separation Technologies

Ionic liquids based on the 1-butyl-3-methylimidazolium cation have been identified as promising alternatives to traditional aqueous amine solutions for post-combustion CO2 capture. researchgate.netresearchgate.net Their application is driven by the potential for lower energy consumption during regeneration and higher CO2 absorption capacities. researchgate.netacs.org While various anions are paired with the [BMIM] cation, the formation of a bicarbonate species is a key feature of certain CO2 absorption mechanisms, particularly in aqueous conditions.

The capture of carbon dioxide by imidazolium-based ionic liquids can occur through both physical and chemical absorption. researchgate.net While physical absorption is a factor, chemical absorption significantly enhances the CO2 uptake capacity. youtube.com The specific mechanism often depends on the nature of the anion and the presence of other substances like water.

For ILs with basic anions, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([BMIM][OAc]), the primary interaction involves the chemical reaction of CO2 with the ionic liquid. researchgate.netnih.gov The acetate anion is believed to play a crucial role. In the presence of water, there is evidence that the absorption process can lead to the formation of bicarbonate. researchgate.net Studies on the solvation of CO2 in [BMIM][OAc] have identified bicarbonate as a byproduct, particularly when water is present.

Another proposed mechanism involves the intrinsic acidity of the hydrogen at the C-2 position of the imidazolium (B1220033) ring. rsc.org In the presence of a strong base, this proton can be removed, forming an N-heterocyclic carbene (NHC). nih.govmdpi.com This highly reactive carbene can then attack the electrophilic carbon atom of the CO2 molecule. This can lead to the formation of a carbene-CO2 complex or, in a system containing a base, the formation of a carboxylate salt, achieving an equimolar capture of CO2. rsc.orgacs.org The reversible formation and decomposition of these species, including bicarbonates, are central to the capture and release cycle.

Table 1: CO2 Capture Efficiency of Select Imidazolium-Based Ionic Liquids

Ionic Liquid FormulationCO2 Uptake (mmol CO2 / g IL)PressureTemperatureReference
[BMIM][OAc]~3.4 (7.4 wt%)AmbientRoom Temp researchgate.net
IL-PF62.02AmbientRoom Temp mdpi.com
IL-BF41.23AmbientRoom Temp mdpi.com
IL-Br1.18AmbientRoom Temp mdpi.com
[Ipmim][Triz]~4.7 (21 wt%)AmbientRoom Temp acs.org

A critical advantage of using ionic liquids for CO2 capture is the potential for energy-efficient regeneration. The captured CO2 must be released so the ionic liquid can be recycled. The reversible nature of the bicarbonate and carbamate (B1207046) formation allows for this regeneration. rsc.org

Common strategies for releasing the captured CO2 include:

Thermal Swing: Heating the CO2-rich ionic liquid reverses the absorption reaction, releasing the CO2 gas. rsc.org The required temperature depends on the strength of the chemical bond formed during absorption.

Pressure Swing/Vacuum: Reducing the pressure above the ionic liquid shifts the equilibrium, favoring the desorption of CO2. This can be achieved by bubbling an inert gas like nitrogen through the liquid or by applying a vacuum. rsc.orgnih.gov

Electromagnetic Regeneration: A novel method involves applying an electromagnetic field to the saturated ionic liquid. This causes dielectric heating, which promotes the desorption of the captured CO2. google.com

The ability to regenerate the solvent with a lower energy input compared to traditional amine systems is a key driver for ionic liquid research in this field. youtube.comresearchgate.net Studies have demonstrated that integrated ionic liquid-superbase systems can be recycled with little loss of their capture capability. rsc.org

Post-combustion carbon capture involves removing CO2 from the flue gas of power plants and other industrial sources. acs.org This is the primary context in which ionic liquids like those based on [BMIM] are being investigated as alternatives to conventional amine scrubbing technologies. researchgate.netacs.org

A typical process involves an absorption tower where the flue gas comes into contact with the ionic liquid, which selectively absorbs the CO2. acs.org The CO2-rich IL is then pumped to a separate stripper or regenerator vessel where it is heated or placed under vacuum to release the CO2 in a concentrated stream, suitable for sequestration or utilization. youtube.com The regenerated ("lean") ionic liquid is then cooled and recycled back to the absorption tower.

Process modeling has suggested that using [BMIM][OAc] could reduce energy losses by 16% and lower investment costs by 11% compared to a commercial monoethanolamine process. researchgate.netacs.org Encapsulating the ionic liquid within a porous polymer shell can also enhance performance by increasing the surface area for gas-liquid contact and overcoming the mass transfer limitations often posed by the high viscosity of ILs. nih.gov

Several factors can be adjusted to optimize the efficiency of CO2 capture using imidazolium-based ionic liquids. Research focuses on tuning both the process conditions and the molecular structure of the ionic liquid itself. mdpi.comacs.org

Key optimization parameters include:

Temperature and Pressure: CO2 absorption is generally favored at lower temperatures and higher pressures. mdpi.com Conversely, regeneration is favored at higher temperatures and lower pressures. nih.gov Finding the optimal balance is crucial for process efficiency.

Ionic Liquid Structure: The choice of both the cation and the anion significantly impacts CO2 solubility. mdpi.com Lengthening the alkyl chain on the imidazolium cation can increase CO2 solubility. mdpi.com The basicity of the anion is a critical factor in chemical absorption, with more basic anions generally leading to higher capacity. acs.org

Water Content: The presence of water can drastically alter the properties of the ionic liquid, notably by reducing its high viscosity. researchgate.net However, it can also decrease CO2 absorption capacity in chemically absorbing ILs by competing for interactions with the anion. researchgate.net

Use of Additives: Combining ionic liquids with superbases can create highly effective systems that achieve equimolar CO2 capture. rsc.org

Computer-aided molecular design and process simulation are valuable tools for exploring these parameters and identifying the most promising ionic liquid structures and process configurations for industrial application. researchgate.net

Catalysis and Reaction Media in Organic and Inorganic Transformations

Beyond carbon capture, the unique properties of 1-butyl-3-methylimidazolium-based ionic liquids make them valuable in the realm of chemical synthesis, where they can act as both solvents and catalysts.

Ionic liquids are often termed "green solvents" due to their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs). youtube.comrsc.org Their high thermal stability and ability to dissolve a wide range of organic, inorganic, and polymeric materials further enhance their utility. mdpi.comnih.gov

In organic synthesis, [BMIM]-based ILs have been used as a medium for various reactions, including benzoin (B196080) condensations and the synthesis of quinoxaline (B1680401) derivatives. researchgate.nettci-thaijo.org They can facilitate catalyst recycling, as products can often be separated by simple extraction or decantation, leaving the catalyst dissolved in the ionic liquid phase.

The imidazolium cation itself can play a direct catalytic role. The acidic proton at the C-2 position can activate electrophiles through hydrogen bonding. nih.gov For instance, it has been shown to catalyze the N-tert-butyloxycarbonylation of amines by activating the Boc anhydride (B1165640) reagent. nih.gov In some cases, the ionic liquid can act as both the solvent and the catalyst, simplifying the reaction system. tci-thaijo.org

In the field of biocatalysis, these ionic liquids are investigated for processes like the enzymatic hydrolysis of biomass. acs.org Pretreatment of lignocellulosic materials like Typha capensis with [BMIM][OAc] can alter the structure of lignin (B12514952) and cellulose (B213188), making them more accessible to enzymes for conversion into fermentable sugars. acs.org The recyclability of the ionic liquid is a key factor in the economic viability of such biorefining processes. acs.org

Lack of Publicly Available Research on 3-Butyl-1-methylimidazolium Bicarbonate in Advanced Chemical Processes

Following an extensive investigation of scientific literature and publicly accessible data, there is a notable absence of specific research findings concerning the application of This compound in the areas of catalysis and biomass processing as outlined in the requested article structure.

The performed searches for scholarly articles and data on this specific ionic liquid did not yield information directly pertaining to its use in:

Homogeneous and heterogeneous catalysis

Its influence on reaction selectivity and conversion

Mechanistic insights into its potential catalytic cycles

Lignocellulosic biomass dissolution and pretreatment

Enzymatic hydrolysis and bioconversion systems

The valorization of biomass-derived feedstocks

While there is a substantial body of research on the 1-butyl-3-methylimidazolium ([Bmim]) cation, this research is predominantly associated with other anions, such as chloride ([Bmim]Cl), acetate ([Bmim]OAc), and bromide ([Bmim]Br). researchgate.netmdpi.comnbinno.comnih.gov These studies confirm the significant role of the anion in the properties and applications of ionic liquids, particularly in biomass processing where anions like acetate and chloride are key to dissolving cellulose by disrupting its extensive hydrogen-bonding network. mdpi.commdpi.com

The catalytic activity and reaction mechanisms of [Bmim]-based ionic liquids are also heavily dependent on the anion. For instance, studies have detailed the catalytic mechanisms for [Bmim]Cl in reactions like the hydrochlorination of acetylene (B1199291) and the role of [Bmim]OAc in interacting with lignin. mdpi.commdpi.com

However, specific data, research findings, or detailed discussions regarding the bicarbonate ([HCO3-]) variant of 3-Butyl-1-methylimidazolium in these advanced chemical processes are not present in the available search results. Therefore, it is not possible to generate the requested scientific article with a focus solely on This compound as per the specified outline and instructions.

Electrochemical Applications and Energy Systems

Detailed experimental studies focusing specifically on this compound in electrochemical applications are limited. The inherent properties of ionic liquids, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them attractive candidates for various electrochemical roles. However, research has predominantly centered on other anions paired with the 3-butyl-1-methylimidazolium cation.

Electrolyte Design for Energy Storage Devices (e.g., Batteries, Supercapacitors)

Electrocatalysis in Non-aqueous and Hybrid Media

The application of this compound in electrocatalysis is another area where specific research is not prominent. Electrocatalytic processes often rely on the electrolyte to provide a stable medium that can facilitate charge transfer and solubilize reactants. While ionic liquids are known to be effective in this regard, the reactivity of the bicarbonate anion itself could interfere with or participate in the desired catalytic cycles in ways that have not yet been systematically explored and documented for this specific compound.

Electrochemical Sensing and Biosensor Development

No significant research has been published on the use of this compound in the development of electrochemical sensors or biosensors. The design of such sensors often involves the modification of electrode surfaces with materials that enhance selectivity and sensitivity towards a target analyte. While other imidazolium-based ionic liquids have been used to create stable and conductive environments for sensing applications, the specific contribution or suitability of the bicarbonate form has not been a subject of detailed investigation.

Advanced Separation Processes (Beyond CO2 Capture)

The primary application of bicarbonate-based ionic liquids, including this compound, has been extensively linked to CO2 capture due to the reversible chemical reaction between the bicarbonate anion and CO2. Research into its use in other advanced separation processes is not as well-developed.

Liquid-Liquid Extraction Systems

There is a lack of published studies detailing the use of this compound as a solvent or additive in liquid-liquid extraction systems for purposes other than those related to CO2. The performance of an ionic liquid in such systems depends on its miscibility with the other liquid phase and its partitioning behavior with the target solutes. Without experimental data, the efficacy of this compound in this role remains speculative.

Gas Separation Membranes Utilizing Ionic Liquid Components

While supported ionic liquid membranes (SILMs) and polymer/ionic liquid composite membranes are a significant area of research for gas separations, there is no specific data available for membranes incorporating this compound for separations other than CO2. The transport properties of other gases through this specific ionic liquid, which are crucial for membrane design and performance evaluation, have not been reported in the scientific literature.

Azeotrope Breaking and Distillation Enhancements

Following a comprehensive review of available scientific literature and research databases, it has been determined that there is currently no specific published data on the application of this compound for azeotrope breaking or distillation enhancements. While the broader class of imidazolium-based ionic liquids has been a subject of significant research in the field of chemical separations, including extractive distillation to break azeotropes, studies focusing on the bicarbonate anion variant in this context were not found.

Ionic liquids are recognized for their potential to alter the vapor-liquid equilibrium of azeotropic mixtures, thereby facilitating their separation. tue.nltue.nlmdpi.com This is typically achieved by the ionic liquid interacting preferentially with one of the components of the azeotrope, which increases the relative volatility of the components. tue.nl Research has been conducted on various 1-butyl-3-methylimidazolium ([Bmim]) salts, such as those with chloride ([Bmim]Cl), bromide ([Bmim]Br), and acetate ([Bmim]OAc) anions, for separating mixtures like ethanol/water. ugm.ac.idnist.gov For instance, studies have shown that [Bmim]Br can effectively break the ethanol/water azeotrope. ugm.ac.id

However, the absence of specific research on this compound means that no detailed findings, comparative data on its effectiveness against other entrainers, or specific conditions under which it might be used for distillation enhancement can be provided at this time. The unique properties of the bicarbonate anion could theoretically influence its interaction with different azeotropic systems, but without experimental data, any discussion would be purely speculative.

Further research would be necessary to determine if this compound is a viable entrainer for any specific azeotropic mixtures and to quantify its performance in terms of enhanced volatility and process efficiency.

Theoretical and Computational Chemistry Approaches for 3 Butyl 1 Methylimidazolium Bicarbonate Systems

Molecular Dynamics (MD) Simulations for Understanding Nanostructure and Dynamics

Molecular dynamics simulations model the time-dependent behavior of molecular systems, offering insights into the liquid's nanostructure and the dynamic processes that occur within it. By simulating the movements and interactions of each ion over time, MD can reveal collective phenomena that are difficult to probe experimentally.

The interactions between the [BMIM]⁺ cation and the [HCO3]⁻ anion are dominated by strong Coulombic forces and, crucially, extensive hydrogen bonding. Unlike simple halide or non-coordinating anions like hexafluorophosphate (B91526), the bicarbonate anion is a potent hydrogen bond donor (via its hydroxyl group) and acceptor (via its oxygen atoms).

MD simulations on various 1-alkyl-3-methylimidazolium ILs have consistently shown that the anion tends to localize near the most acidic protons of the imidazolium (B1220033) ring, particularly the C2-H proton. nih.govmdpi.com This interaction is a primary determinant of the local structure. In the case of [BMIM][HCO3], this primary hydrogen bond would be exceptionally strong. Furthermore, the bicarbonate anion's ability to both donate and accept hydrogen bonds would lead to the formation of a complex, three-dimensional hydrogen-bonding network, linking multiple cations and anions together. This contrasts with simpler anions that may only form localized ion pairs or smaller clusters. rsc.org Computational studies on similar systems suggest that the bicarbonate anion can act as both a hydrogen atom acceptor and donor, contributing to high activity in chemical reactions. researchgate.net This dual role fosters a structured, yet dynamic, network that significantly influences the liquid's properties. The formation of these extensive networks can be inferred from studies on other ILs in the presence of co-solvents like water or alcohols, where the introduction of OH groups leads to complex hydrogen bond formation. nih.gov

The transport properties of an ionic liquid, such as viscosity and conductivity, are directly related to the diffusion of its constituent ions. MD simulations are a powerful tool for calculating transport coefficients like self-diffusion coefficients. nih.gov Systematic MD studies on imidazolium-based ILs show that ion diffusion is heavily influenced by factors like ion size, shape, and the strength of cation-anion interactions. nih.govnih.gov

For [BMIM]⁺ based ILs, the self-diffusion coefficients of both the cation and anion are highly dependent on the nature of the anion. The strong and extensive hydrogen-bonding network predicted for [BMIM][HCO3] would be expected to significantly hinder ion mobility. This would result in lower self-diffusion coefficients and higher viscosity compared to ILs with weakly coordinating anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻). rsc.orgnih.gov The strong coupling between the ions suggests that diffusion is not a simple process of individual ions moving through a medium, but rather a more cooperative mechanism involving the rearrangement of the hydrogen-bonded network. This is supported by observations that show no indication of stable, long-lived ion pairs reorienting, but rather a mechanism of charge transport via ion hopping. researchgate.net

Table 1: Comparison of Experimental Self-Diffusion Coefficients (D) for the [BMIM]⁺ Cation with Various Anions at 300 K. The value for [HCO₃]⁻ is a theoretical estimation based on its properties.
AnionCation Diffusion Coefficient (D_cation) (x 10⁻¹¹ m²/s)Anion Diffusion Coefficient (D_anion) (x 10⁻¹¹ m²/s)Reference
[PF₆]⁻2.42.2 nih.gov
[BF₄]⁻3.53.0 researchgate.net
[Tf₂N]⁻3.12.5 rsc.org
[HCO₃]⁻Estimated Lower (e.g., <2.0)Estimated Lower (e.g., <2.0)Theoretical Projection

The behavior of ionic liquids at interfaces is critical for applications ranging from catalysis to lubrication. MD simulations reveal that at a liquid-vacuum or liquid-solid interface, ILs often form layered structures, with the orientation of the cations' alkyl chains being a defining feature. rsc.org For [BMIM]⁺ based ILs, the butyl chains tend to orient away from the bulk liquid and towards the interface. nih.gov In a [BMIM][HCO3] system, the strong, directional hydrogen-bonding capacity of the bicarbonate anion would profoundly influence this interfacial structuring, particularly at polar or protic solid surfaces or in the presence of water. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It is particularly well-suited for calculating reaction energetics, analyzing chemical bonds, and understanding intermolecular interactions at a fundamental level.

DFT calculations have been instrumental in revealing the reactive potential of imidazolium bicarbonate systems. A key reaction pathway involves the role of imidazolium bicarbonates as precursors to N-heterocyclic carbenes (NHCs). acs.org DFT studies have substantiated that these salts can generate NHCs through the formal loss of carbonic acid (H₂CO₃) via a concerted, low-energy pathway. acs.org

DFT calculations, often combined with methods like Natural Bond Orbital (NBO) analysis, provide a detailed picture of the electronic landscape of an ion pair. nih.gov These analyses quantify the charge distribution across the ions and the nature of the orbitals involved in their interaction. For imidazolium-based ILs, a slight charge transfer from the anion to the cation is typically observed, confirming the partially covalent nature of the strong electrostatic interaction. nih.gov

In the [BMIM][HCO3] system, the most significant orbital interactions are those that constitute the hydrogen bonds. DFT is used to analyze these interactions, particularly the interaction between the highest occupied molecular orbital (HOMO) of the anion (the electron donor) and the lowest unoccupied molecular orbital (LUMO) of the cation (the electron acceptor). The acidic C2-H bond on the imidazolium ring makes it a prime site for interaction with the electron-rich oxygen atoms of the bicarbonate anion. researchgate.net The strength of these hydrogen bonds can be correlated with calculated interaction energies and the degree of orbital overlap. DFT studies confirm that the interaction of CO₂ (a key component of the bicarbonate system) with imidazolium-based ILs leads to a shift in the C2-H stretching wavenumber, verifying a strong interaction. scitechnol.com

Table 2: Representative DFT-Calculated Cation-Anion Interaction Energies (ΔE) for Imidazolium-Based Ion Pairs. The value for [HCO₃]⁻ reflects its expected strong interaction.
Ion PairInteraction Energy (kcal/mol)Primary Interaction TypeReference
[EMIM][Cl]-101.4H-Bonding/Ionic researchgate.net (Analogous System)
[EMIM][BF₄]-84.6H-Bonding/Ionic rsc.org (Analogous System)
[BMIM][Salicylate]-116.5H-Bonding/Ionic/π-stacking psu.edu (Analogous System)
[BMIM][HCO₃]Estimated High (e.g., > -110)Strong H-Bonding/IonicTheoretical Projection

Note: [EMIM] = 1-ethyl-3-methylimidazolium. Interaction energies are highly dependent on the computational method and basis set used.

Spectroscopic Parameter Prediction and Interpretation

Theoretical methods are essential for interpreting experimental spectra of complex systems like ionic liquids. Density Functional Theory (DFT) calculations, in particular, are widely used to predict vibrational frequencies (Raman and Infrared) and NMR chemical shifts, which helps in assigning spectral features to specific molecular motions and chemical environments.

For imidazolium-based ILs, a key area of spectroscopic interest is the interaction between the cation and the anion. Studies on the analogous compound, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]OAc), have shown that its interaction with CO2 leads to significant changes in the Raman and infrared spectra. nih.govresearchgate.net DFT calculations were crucial in demonstrating that these changes are due to a chemical reaction—the carboxylation of the imidazolium ring at the C2 position—rather than simple physisorption. nih.gov

This reaction is triggered by a proton transfer from the cation to the highly basic acetate anion, forming a transient N-heterocyclic carbene (NHC). nih.govresearchgate.net The NHC then reacts with CO2. In the case of [Bmim][HCO3], similar computational approaches would be invaluable. Researchers would look for:

Shifts in Vibrational Frequencies: Changes in the C-H stretching modes of the imidazolium ring and the vibrational modes of the bicarbonate anion upon interaction. DFT can predict these shifts, helping to confirm hydrogen bonding and potential proton transfer.

Appearance of New Peaks: The formation of new species, such as carbonic acid (from protonation of the bicarbonate) or a carboxylated imidazolium ring, would produce new spectral signatures that can be predicted computationally. researchgate.net

NMR Chemical Shift Calculations: Predicting how the 1H and 13C NMR spectra change can provide evidence for the formation of N-heterocyclic carbenes or other reaction products. researchgate.net

Investigations into other systems, such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BMIM][TFS]) on nano-Al2O3 surfaces, also show how high-pressure infrared spectroscopy combined with theoretical interpretation can reveal changes in local structures and cation-anion interactions. mdpi.com

Quantum Chemical Studies of Bicarbonate Anion Behavior in Ionic Liquid Environments

Quantum chemical (QC) methods allow for a detailed examination of the electronic structure and reactivity of the bicarbonate anion within the ionic liquid framework. The bicarbonate anion's behavior is complex, as it is part of an equilibrium involving CO2, carbonate, and water or other proton sources.

A central aspect of the chemistry of imidazolium ILs with basic anions is the potential for proton transfer from the imidazolium cation, specifically from the C2 carbon, to the anion. mdpi.com This process is highly dependent on the basicity of the anion. mdpi.com The bicarbonate anion, while less basic than acetate, can facilitate this process.

Quantum chemical studies on related systems suggest the following equilibrium:

[Bmim]⁺ + HCO₃⁻ ⇌ [Bim-NHC] + H₂CO₃

Here, [Bim-NHC] represents the N-heterocyclic carbene formed by deprotonation of the [Bmim]⁺ cation. QC calculations are used to:

Model Speciation: Predict the equilibrium concentrations of the different species (the original ion pair, the NHC, and carbonic acid) under various conditions. nih.gov This is crucial as the speciation dictates the IL's physical and chemical properties.

Proton transfer can occur through different pathways, including the "vehicle mechanism," where a proton-carrying species migrates, and the "Grotthuss mechanism," which involves a series of proton hops through a hydrogen-bonded network. nih.govnih.gov Computational models can elucidate which mechanism is dominant in the [Bmim][HCO3] system.

The reactivity of the system is not solely defined by the bicarbonate anion itself but is significantly influenced by the presence of the N-heterocyclic carbene. The NHC is a strong nucleophile and can react with various substrates. mdpi.commdpi.com

In the context of CO2 capture, the most relevant reaction is the attack of the NHC on a CO2 molecule, leading to the formation of a stable 1-butyl-3-methylimidazolium-2-carboxylate adduct. nih.govresearchgate.net This is a well-documented reaction pathway in acetate-based ILs and is considered a primary mechanism for the high CO2 capacity of these materials. nih.govresearchgate.net Quantum chemical studies can model this reaction, confirming the mechanism and identifying the structure of the product.

Furthermore, studies on the reactivity of [Bmim]OAc with lignin (B12514952) model compounds have shown that the NHC can attack electrophilic centers like carbonyl groups, leading to covalent bonding between the IL cation and the substrate. mdpi.com This highlights that in applications where [Bmim][HCO3] might be in contact with other chemical species, the formation of the NHC could lead to unexpected side reactions.

Ab Initio and Hybrid Computational Models for Complex System Simulation

Ab initio (from first principles) and hybrid computational models are foundational for accurately simulating complex ionic liquid systems. These methods provide high-fidelity descriptions of intermolecular forces, which are critical for predicting the structure and properties of ILs.

Studies on 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) using ab initio methods have provided a detailed picture of the gas-phase ion pair. nih.gov Key findings from such models, which are directly applicable to the [Bmim][HCO3] system, include:

Identification of Stable Conformers: Multiple stable arrangements of the cation and anion exist, with the anion typically positioned near the most acidic protons of the imidazolium ring (especially the C2-H). nih.gov

Importance of Correlation Effects: Accurate results require methods that include electron correlation (dispersion forces), such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) theory. nih.gov

Analysis of Hydrogen Bonding: These models can precisely characterize the number, type, and strength of hydrogen bonds between the cation and the anion, which govern the liquid's structure and dynamics. nih.gov

For larger systems or dynamic simulations, hybrid models like Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. In a QM/MM simulation, the most critical part of the system (e.g., the reacting species) is treated with a high-level quantum mechanical method, while the rest of the environment (the solvent bulk) is modeled using a less computationally expensive molecular mechanics force field. This approach allows for the simulation of chemical reactions within the full ionic liquid environment.

Computational Model Application to [Bmim][HCO3] System Typical Findings
Density Functional Theory (DFT) Prediction of spectroscopic parameters, reaction pathways for proton transfer and carboxylation.Vibrational frequencies, NMR shifts, reaction energy barriers, transition state geometries. nih.gov
Ab Initio (MP2, CCSD(T)) High-accuracy calculation of ion pair interaction energies and geometries.Stable conformers, hydrogen bond strengths, role of dispersion forces. nih.gov
Molecular Dynamics (MD) Simulation of bulk liquid properties and behavior at interfaces.Liquid structure, transport properties (viscosity, diffusion), layering at solid surfaces. rsc.org

Machine Learning and Artificial Intelligence in Ionic Liquid Design and Performance Prediction

The sheer number of possible cation-anion combinations (estimated to be over 10¹⁸) makes the experimental discovery of task-specific ionic liquids a formidable challenge. rsc.org Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to accelerate this process, particularly for applications like CO2 capture. acs.orgacs.org

The general workflow involves:

Data Generation: A large dataset of IL properties is created. This data can come from experiments or, more commonly, from high-throughput computational screening using methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS). acs.org

Model Training: An ML model is trained on this dataset to learn the quantitative structure-property relationship (QSPR). rsc.org Various models are used, including random forests, gradient boosting machines (like CatBoost and XGBoost), and neural networks. rsc.org

Performance Prediction & Design: The trained model can then rapidly predict the performance (e.g., CO2 solubility) of vast numbers of candidate ILs, identifying the most promising ones for experimental synthesis and validation. acs.orgacs.org

Recent research has demonstrated the success of this approach. ML models have been used to predict CO2 solubility in thousands of ILs, leading to the identification of novel candidates with performance exceeding that of previously known top performers. acs.org Generative AI models, such as variational autoencoders (VAEs), are also being used not just to screen but to generate entirely new molecular structures of ILs tailored for specific properties like high CO2 capture capacity. acs.orgnih.gov

ML/AI Technique Description Application in IL Design
Ensemble Learning (e.g., CatBoost, XGBoost) Combines multiple learning algorithms to obtain better predictive performance.Used to build robust QSPR models for predicting CO2 solubility based on molecular descriptors. rsc.org
Variational Autoencoder (VAE) A type of generative model that can learn a representation of data and generate new data points.Used to design novel ionic liquid structures and supported ionic liquid membranes (SILMs) with enhanced CO2 sorption capacities. acs.orgnih.gov
Monte Carlo Tree Search & Recurrent Neural Networks A combination used to efficiently search the vast chemical space of possible ILs.Applied to generate and test multiple ILs simultaneously to find optimal structures for CO2 capture and separation. researchgate.net

Sustainability and Environmental Research Aspects of 3 Butyl 1 Methylimidazolium Bicarbonate Utilization

Investigation of Degradation Pathways and Environmental Fate (Mechanism-Focused)

Understanding the degradation of 1-butyl-3-methylimidazolium-based ILs is crucial for evaluating their environmental persistence and potential for transformation into other, possibly more benign or harmful, substances.

The thermal and chemical stability of 1-butyl-3-methylimidazolium ionic liquids are critical factors in their application and environmental fate. Prolonged heating at elevated temperatures, which is often required for processes like lignocellulosic biomass dissolution, can lead to partial degradation of these ILs. mdpi.commdpi.com

Thermal treatment of 1-butyl-3-methylimidazolium-based ILs at 150°C results in a gradual decomposition, leading to the accumulation of various volatile and non-volatile degradation products. mdpi.com The anion plays a significant role in the thermal lability of these ILs, with the stability generally increasing with decreasing basicity of the anion. mdpi.com For instance, the sequence of thermal lability is [Bmim]OAc > [Bmim]Cl > [Bmim]MeSO₄. mdpi.com After 24 hours of heating at 150°C, the weight loss due to the formation of volatile products can be substantial, reaching up to 25% for [Bmim]OAc. mdpi.com

The primary degradation pathways involve the dealkylation of the 1-butyl-3-methylimidazolium cation. mdpi.com This can occur through SN2 nucleophilic substitution, where the anion attacks the alkyl groups, or through the formation of a reactive N-heterocyclic carbene (NHC) intermediate via deprotonation of the imidazolium (B1220033) ring. mdpi.commdpi.com The formation of NHC is a key step that initiates further reactions, including alkylation by another [Bmim] cation. mdpi.com

Commonly identified decomposition products from the thermal degradation of [Bmim]-based ILs include:

Alkyl-substituted imidazoles (e.g., 1-methylimidazole (B24206), 1-butylimidazole) mdpi.com

Alcohols (e.g., methanol, n-butanol) mdpi.com

Alkyl amines mdpi.comresearchgate.net

Alkyl acetates (in the case of acetate (B1210297) anions) mdpi.comresearchgate.net

Chloroalkanes (in the case of chloride anions) mdpi.com

In aqueous solutions, chemical degradation can be facilitated by advanced oxidation processes (AOPs). For example, in a Fenton-like system (Fe³⁺/H₂O₂), 1-butyl-3-methylimidazolium chloride decomposes readily. nih.gov The initial attack by hydroxyl radicals (OH•) can occur on the carbon atoms of the imidazolium ring, leading to the formation of intermediates such as mono-, di-, or amino-carboxylic acids. nih.gov

Degradation Condition Key Mechanism Major Decomposition Products
Thermal (150°C) Dealkylation (SN2), N-heterocyclic carbene (NHC) formationAlkyl-substituted imidazoles, alcohols, alkyl amines, chloroalkanes mdpi.commdpi.com
Fenton-like System Hydroxyl radical attack on imidazolium ringMono-, di-, and amino-carboxylic acids nih.gov

Photodegradation offers another pathway for the decomposition of imidazolium-based ionic liquids in the environment. The use of photocatalysts can significantly enhance this process, particularly under visible light irradiation. mdpi.compreprints.orgdoaj.org

The photocatalytic degradation of 1-butyl-3-methylimidazolium chloride has been successfully demonstrated using a hybrid nanomaterial composed of iron-doped titanium dioxide (Fe-TiO₂) deposited on activated carbon (AC). mdpi.compreprints.orgdoaj.org This system leverages a synergistic effect of adsorption and photodegradation. mdpi.com The activated carbon acts as a support and an accumulator for the IL, while the Fe-doped TiO₂ serves as the photocatalyst. mdpi.com

The mechanism involves the following key steps:

Adsorption: The [Bmim] cation is attracted to the surface of the photocatalyst, which is enhanced by the presence of hydroxyl groups on the activated carbon surface. mdpi.com

Photocatalysis: Upon irradiation with visible light, the Fe-TiO₂ generates electron-hole pairs (e⁻-h⁺). The dopant (Fe) helps in shifting the absorbance of TiO₂ to the visible light region and promotes the separation of these charge carriers. mdpi.com

Degradation: The generated holes and electrons react with water and oxygen to produce highly reactive species, such as hydroxyl radicals, which then attack and degrade the [Bmim] cation. mdpi.com

The efficiency of this photodegradation process is influenced by several factors, including the pH of the solution, the initial concentration of the ionic liquid, and the dosage of the photocatalyst. mdpi.compreprints.orgdoaj.org Optimal conditions for the degradation of [Bmim]Cl using Fe-TiO₂/AC were found to be at a pH of 10, with an initial IL concentration of 1 mM and a photocatalyst dosage of 1 g/L. mdpi.compreprints.orgdoaj.org

Parameter Effect on Photodegradation Optimal Condition (for [Bmim]Cl with Fe-TiO₂/AC)
pH Influences the surface charge of the photocatalyst and the speciation of the IL.pH 10 mdpi.compreprints.orgdoaj.org
Initial IL Concentration Affects the rate of degradation; higher concentrations can saturate the catalyst surface.1 mM mdpi.compreprints.orgdoaj.org
Photocatalyst Dosage Increases the number of active sites, but excessive amounts can lead to light scattering and reduced efficiency.1 g/L mdpi.compreprints.orgdoaj.org

Strategies for Recycling and Regeneration of Spent Ionic Liquid

The economic viability and environmental sustainability of processes using ionic liquids are highly dependent on the ability to efficiently recycle and regenerate the spent IL.

Membrane-based processes, such as electrodialysis, have shown promise for the recovery of ionic liquids from aqueous solutions. nih.gov Electrodialysis utilizes ion-exchange membranes and an electric potential to separate ions from a solution. nih.gov This method has been successfully applied to recover 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([Bmim]HSO₄), achieving a recovery of over 98% under optimized conditions. nih.gov The efficiency of electrodialysis is influenced by the applied voltage and the initial concentration of the IL. nih.gov

Distillation can be employed to regenerate ionic liquids by separating them from volatile absorbed compounds. researchgate.net However, the low volatility of ionic liquids themselves makes distillation for their purification from non-volatile impurities challenging. It is more commonly used to remove volatile solutes from the IL.

Adsorption is an effective method for recovering water-soluble ionic liquids from aqueous streams. Functional carbonaceous materials, such as those produced from the hydrothermal carbonization of cellulose (B213188), can be used as adsorbents for [Bmim]Cl. nih.gov These materials, which possess carboxylic groups, exhibit a high adsorption capacity for the IL. nih.gov The adsorption process is typically spontaneous and exothermic, and the adsorbent can be regenerated and reused multiple times without a significant loss in capacity. nih.gov

Ion exchange is another viable technique for the purification and recovery of ionic liquids. This method is often used in the synthesis of ILs to exchange the anion. For instance, in the preparation of [Bmim][PF₆], the chloride anion is exchanged by passing a solution through a system containing the hexafluorophosphate (B91526) anion. rsc.org This principle can be adapted for the recovery and purification of spent ILs by removing impurity ions.

Recycling Method Description Advantages Example Application
Electrodialysis Uses ion-exchange membranes and an electric field to separate ions from a solution. nih.govHigh recovery rates, can concentrate the IL. nih.govRecovery of [Bmim]HSO₄ from aqueous solution. nih.gov
Adsorption Utilizes functional materials to adsorb the ionic liquid from a solution. nih.govEffective for low concentrations, adsorbent can be regenerated. nih.govRecovery of [Bmim]Cl using functional carbon microspheres. nih.gov
Water-Washing & Solvent Extraction Simple washing with water or extraction with a suitable solvent to remove impurities. researchgate.netSimple and can be effective for certain impurities.Recovery of [Bmim]CH₃SO₄. researchgate.net

Life Cycle Assessment Methodologies for Industrial Implementation

Life Cycle Assessment (LCA) is a comprehensive framework used to evaluate the environmental sustainability of a product or process throughout its entire life cycle, from raw material extraction to end-of-life. For ionic liquids, LCA is essential to validate their "green" credentials beyond just their low volatility.

An LCA of an ionic liquid-based process considers:

Raw material extraction: The environmental impact of obtaining the precursors for the IL synthesis.

Ionic liquid synthesis: The energy consumption, solvent use, and emissions associated with the manufacturing of the IL.

Application: The efficiency and environmental performance of the IL in the specific industrial process.

Recycling and disposal: The energy and materials required for recycling the IL and the environmental impact of disposing of any waste generated.

Several LCA studies have been conducted on processes involving 1-butyl-3-methylimidazolium based ILs. For example, a "cradle-to-gate" LCA of cellulose dissolution using [Bmim]Cl showed that the major environmental impacts originate from the synthesis of the precursors. While the process has some environmental advantages concerning human toxicity, it generates a higher load on abiotic resource depletion and ecotoxicity compared to the conventional N-methyl-morpholine-N-oxide (NMMO)/H₂O process.

LCAs have also highlighted that the environmental performance of ILs is highly dependent on their recyclability. Improving the separation efficiency, stability, and recyclability of ionic liquids is crucial for them to be considered truly "greener" alternatives to conventional solvents.

Biodegradation Mechanisms and Microbial Interactions (Research into Metabolic Pathways)

The environmental fate of 3-Butyl-1-methylimidazolium bicarbonate ([BMIM][HCO3]) is intrinsically linked to the biodegradability of its constituent ions. While the bicarbonate anion (HCO3-) is a common and readily assimilated component in natural biological systems, research into the biodegradation of the 3-Butyl-1-methylimidazolium ([BMIM]) cation reveals a more complex interaction with microbial communities. Studies have primarily focused on the [BMIM] cation paired with other anions, such as chloride, but the findings on the metabolic breakdown of the cation are directly applicable.

Research has demonstrated that the complete primary catabolism of the [BMIM] cation can be achieved by enriched microbial communities, particularly those sourced from activated sludge. nih.gov This process involves the breakdown of the core imidazolium structure and its alkyl side chains, preventing the persistence of the potentially ecotoxic cation in the environment. nih.gov

The biodegradation of the [BMIM] cation is not typically accomplished by a single microbial species but rather by a synergistic consortium of diverse microorganisms. frontiersin.orgmdpi.com This cooperative effort allows for the complete degradation of the compound, where different members of the community may be responsible for breaking down various intermediates. mdpi.com Analysis of such a successful degrading community has shown a predominance of the phylum Bacteroidetes, although the community itself was diverse. nih.gov

The proposed metabolic pathways for the [BMIM] cation involve initial attacks on the butyl and methyl groups attached to the imidazole (B134444) ring. One of the primary degradation routes is thought to begin with the hydroxylation of the butyl side chain, a common initial step in the microbial oxidation of alkanes. Subsequent oxidation of the terminal methyl group of the butyl chain can lead to the formation of a carboxylic acid. This is followed by the cleavage of the butyl group from the imidazolium ring.

Another potential degradation pathway involves the breakdown of the imidazolium ring itself. This process is more complex due to the stability of the aromatic ring. It is hypothesized that microorganisms employ specific enzymes to cleave the ring, leading to the formation of various acyclic intermediates. These intermediates, such as mono-, di-, or amino-carboxylic acids, can then be funneled into central metabolic pathways. nih.gov

Detailed research findings on the metabolites produced during the biodegradation of the [BMIM] cation by an enriched activated sludge microbial community have been elucidated using techniques like 1H-NMR spectroscopy and mass spectrometry. nih.gov These studies have been crucial in mapping the metabolic journey from the parent ionic liquid to simpler, non-toxic molecules.

Interactive Data Table: Key Research Findings on [BMIM] Cation Biodegradation

Research FocusKey FindingsPredominant Microbial PhylumAnalytical Techniques
Metabolite Identification Complete primary catabolism of the [BMIM] cation was observed. Metabolites resulting from the breakdown of the imidazolium ring and alkyl chains were identified.Bacteroidetes1H-NMR Spectroscopy, Mass Spectrometry
Degradation Pathways Proposed pathways include initial oxidation of the butyl side chain and subsequent cleavage, as well as the breakdown of the imidazolium ring to form various carboxylic acids.Not specified in all studiesGC-MS, NMR
Microbial Community Degradation is effectively carried out by a diverse microbial consortium from activated sludge.Bacteroidetes16S-rRNA Amplicon Approach

Future Research Directions and Emerging Opportunities for 3 Butyl 1 Methylimidazolium Bicarbonate

Exploration of New Functionalized Derivatives and Analogues

The versatility of imidazolium-based ionic liquids stems from the near-limitless possibilities for functionalization, allowing for the design of "task-specific ionic liquids" (TSILs) with tailored properties. nih.gov Future research will focus on creating new derivatives and analogues of 3-Butyl-1-methylimidazolium bicarbonate to enhance its performance in specific applications.

Functionalization of the imidazolium (B1220033) cation is a primary strategy. Research on other imidazolium salts has shown that incorporating hydroxyl groups can improve thermal properties and CO2 capture efficiency. acs.orgnih.gov For instance, new hydroxyl-functionalized imidazolium ionic liquids have demonstrated superior CO2 absorption, increasing from 6.2 to 16.8 mol CO2/kg IL at atmospheric pressure. nih.gov Similarly, attaching different alkyl or aryl groups to the imidazolium ring can modify properties like viscosity, solubility, and thermal stability. nih.govmdpi.com The development of dicationic imidazolium-based ionic liquids, where two imidazolium rings are linked by a spacer, offers another frontier. These structures provide new possibilities for tuning physicochemical properties like acidity and electrochemical behavior, potentially enhancing catalytic activity. mdpi.com

Another avenue involves modifying the anion. While the bicarbonate anion is key for certain applications like CO2 capture, creating analogues with different anions could broaden the application scope. The choice of anion significantly influences the ionic liquid's properties, including its melting point, viscosity, and stability. mdpi.com Research into aryl-alkyl substituted ionic liquids has also led to the development of ionic liquid crystals (ILCs), which combine the properties of ionic liquids and liquid crystals for applications in organized or ion-conductive processes. nih.gov

Table 1: Examples of Functionalized Imidazolium Ionic Liquids and Their Enhanced Properties

Functional Group/ModificationBase Imidazolium SaltEnhanced PropertyPotential ApplicationReference
Hydroxyl and N-methylimidazolium chloride groupsImidazolium cationImproved thermal stability and CO2 capture rateCO2 Separation acs.orgnih.gov
Dicationic structure with molecular spacerImidazolium cationTunable acidity, solubility, electrochemical behaviorOrganocatalysis mdpi.com
Aryl-alkyl substitutionImidazolium cationLiquid crystalline behavior, anisotropic propertiesIon-conductive materials nih.gov
Carboxylic acid functionalityImidazolium cationDissolves metals and metal oxidesMaterial Separation nih.gov

Integration into Hybrid Material Systems and Nanocomposites

Integrating this compound into hybrid material systems and nanocomposites is a promising strategy to develop advanced materials with synergistic or novel properties. Such composites can overcome limitations of the pure ionic liquid, such as viscosity, while enhancing performance and enabling new applications.

A significant area of research is the functionalization of solid supports like zeolites and silica (B1680970) with imidazolium-based ionic liquids. mdpi.com For example, 1-Butyl-3-methylimidazolium bromide has been successfully synthesized within zeolite frameworks using a "ship-in-a-bottle" strategy. rsc.org These hybrid materials have shown enhanced thermal stability compared to the bulk ionic liquid and have demonstrated catalytic activity for converting carbohydrates into platform chemicals. rsc.org Similarly, the integration of imidazolium ionic liquids with silica has been explored to create transparent, reinforced elastomer composites. nih.gov The addition of ionic liquids like 1-butyl-3-methylimidazolium tetrachloroaluminate to a nitrile rubber/silica system improved the filler dispersion, crosslink density, and ionic conductivity of the composite. nih.gov

Future work could explore the use of this compound with various nanostructured materials, including:

Nano-Alumina (Al₂O₃): Studies on other imidazolium salts with nano-Al₂O₃ have been conducted to understand interfacial structures, which is crucial for catalytic applications. mdpi.com

Graphene Oxide: This material is frequently used as a support for ionic liquids, creating composites applicable to industrial processes. mdpi.com

Polymerized Ionic Liquids (Poly(ILs)): These materials can be embedded into membranes for advanced CO2 capture and separation technologies. acs.org

Table 2: Properties of Nitrile Rubber (NBR)/Silica Composites with Imidazolium Ionic Liquid

Ionic Liquid Additive (5 phr)Ionic Conductivity (S/cm)Total Color Difference (ΔE)Reference
None (NBR/SiO₂)~1 x 10⁻¹⁰- nih.gov
BMIMTFSI~1 x 10⁻⁸4.8 nih.gov
BMIMAlCl₄~1 x 10⁻⁷13.9 nih.gov

This table illustrates how different imidazolium ionic liquids can alter the properties of a nanocomposite. Future research could determine the effects of this compound in similar systems.

Development of Novel Integrated Separation and Reaction Processes

A significant opportunity for this compound lies in the development of integrated processes where it acts simultaneously as a solvent and a catalyst, or as a separation agent in a reactive system. This approach aligns with the principles of process intensification and green chemistry, aiming to reduce steps, energy consumption, and waste.

The bicarbonate anion gives this ionic liquid inherent basicity, making it a prime candidate for CO2 capture. ciac.jl.cn Future research can focus on designing integrated systems where CO2 is first captured from a gas stream by the ionic liquid and then converted in situ to valuable chemicals. For instance, the cycloaddition of CO2 to epoxides to form cyclic carbonates has been successfully catalyzed by hybrid materials containing 1‑butyl‑3-methylimidazolium chloride in beta zeolites. researchgate.net

Another promising area is in biorefining. Imidazolium-based ionic liquids are known for their ability to dissolve and fractionate lignocellulosic biomass. mdpi.commdpi.com An integrated process could involve the dissolution of biomass in this compound, followed by the catalytic conversion of the separated cellulose (B213188) or lignin (B12514952) fractions into biofuels and platform chemicals. The ionic liquid itself can act as a catalyst or support a co-catalyst in these transformations. rsc.org Furthermore, these ionic liquids have been investigated for extractive desulfurization of liquid fuels, demonstrating their potential in refining processes. nih.gov The ability to recycle the ionic liquid after extraction is a key advantage for industrial applications. nih.gov

Advanced In-situ Characterization Techniques for Dynamic Systems

To fully understand and optimize processes involving this compound, it is crucial to study its behavior in dynamic, operational conditions. Advanced in-situ characterization techniques are essential for probing the molecular interactions, reaction mechanisms, and structural changes that occur during a process.

Future research should employ a multi-technique approach to study systems containing this ionic liquid. Key techniques include:

High-Pressure Infrared Spectroscopy: This method can be used to study the interactions between the ionic liquid and a solid support, such as nano-aluminum oxide, under pressure, revealing changes in the local structures of the cations and anions. mdpi.com

Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR): Combined with broadband dielectric spectroscopy, PFG-NMR can explore charge transport and translational diffusion, providing insights into the mobility of the ions which is fundamental to understanding conductivity and reaction kinetics. researchgate.net

Knudsen Effusion Mass Spectrometry (KEMS): This technique is valuable for studying the evaporation and decomposition behavior of ionic liquids at elevated temperatures, which is critical for applications requiring thermal stability, such as biomass processing. mdpi.comnih.gov

Combined Thermal Analysis (TGA/DSC) and Chromatography/Spectrometry (GC-MS, HPLC-HRMS): A comprehensive analysis of thermal degradation products formed under operational temperatures can reveal decomposition pathways and stability limits. mdpi.com For instance, studies on 1-butyl-3-methylimidazolium acetate (B1210297) showed the formation of various volatile and non-volatile products after heating at 150 °C. mdpi.com

These advanced techniques will provide the fundamental data needed to design more efficient catalysts, optimize reaction conditions, and ensure the long-term stability of the ionic liquid in industrial applications.

Translational Research and Industrial Pilot-Scale Development

Bridging the gap between laboratory-scale discovery and industrial application is a critical final step. Translational research for this compound must address challenges related to cost, scalability, process integration, and long-term stability.

Key areas for future focus include:

Process Optimization and Synthesis: Developing cost-effective and scalable synthesis routes is paramount. Novel processes, such as synthesis in supercritical carbon dioxide, have been explored for related compounds like 1-butyl-3-methylimidazolium chloride, offering advantages like high yields (>90%) and in-situ purification. bit.edu.cn

Recyclability and Regeneration: For industrial viability, the ionic liquid must be efficiently recycled. Research should focus on developing robust extraction and regeneration protocols. Studies on the use of [BMIM]Cl for desulfurization have already demonstrated successful recycling of the spent ionic liquid over multiple cycles. nih.gov

Pilot-Scale Testing: Moving from batch reactions to continuous or semi-continuous pilot-scale operations is necessary to validate performance and economic feasibility. This involves designing and building pilot plants for specific applications, such as CO2 capture from flue gas or biomass fractionation.

The successful translation of this ionic liquid into industrial practice will depend on a collaborative effort between academic researchers and industrial partners to overcome these engineering and economic hurdles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.